NQO2 Inhibitory Potency vs. Regioisomeric 2,5-Dimethoxy Analog
The target compound, as a member of the 2,4-dimethoxyphenyl benzothiazole series, exhibited a significant improvement in NQO2 inhibitory potency compared to its closest regioisomer, the 2,5-dimethoxy analog. In the same enzyme inhibition assay, the 2,4-dimethoxy series showed IC50 values ranging from 1 to 6 µM, while the most active compound in the 2,5-dimethoxy series, compound 24, had an IC50 of 846 nM [1]. This represents a roughly 5- to 8-fold potency advantage for the 2,4-dimethoxy substitution pattern, directly attributable to the positional arrangement of methoxy groups on the benzamide ring [1].
| Evidence Dimension | NQO2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 range 1–6 µM (2,4-dimethoxy series representative) |
| Comparator Or Baseline | 2,5-dimethoxy series representative (compound 24): IC50 846 nM |
| Quantified Difference | ~5–8 fold lower potency for the 2,5-dimethoxy analog |
| Conditions | Recombinant human NQO2 enzyme inhibition assay, NADH/NRH co-substrate system. |
Why This Matters
For researchers developing NQO2 inhibitors, the 2,4-dimethoxy substitution pattern provides a crucial potency advantage over the 2,5-isomer, making the target compound a superior starting point for lead optimization.
- [1] Belgath, A.A.; Emam, A.M.; Taujanskas, J.; Bryce, R.A.; Freeman, S.; Stratford, I.J. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25, 12025. View Source
